N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methylideneamino linkage, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chlorobenzaldehyde is reacted with 4-methylpiperazine in a solvent such as ethanol or methanol.
Step 2: The reaction mixture is heated to reflux for several hours to facilitate the formation of the imine linkage.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . By modulating the activity of these channels, the compound can exert its effects on neuronal excitability and potentially provide therapeutic benefits in conditions such as epilepsy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-chlorophenyl)-2-morpholino-acetamide
Uniqueness
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific structural features, including the Z-configuration of the imine linkage and the presence of the 4-methylpiperazine ring.
Properties
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O/c1-18-6-8-19(9-7-18)11-14(20)17-16-10-12-4-2-3-5-13(12)15/h2-5,10H,6-9,11H2,1H3,(H,17,20)/b16-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDQJSPMYRUDIH-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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